molecular formula C18H18FN3O2 B2785588 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea CAS No. 898414-81-8

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea

Katalognummer: B2785588
CAS-Nummer: 898414-81-8
Molekulargewicht: 327.359
InChI-Schlüssel: CKBIIXMBWBMLQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea is a urea derivative featuring a 3,4-dihydro-2H-pyrrole ring substituted at position 5, a 4-fluorophenyl group, and a 4-methoxyphenyl moiety. Urea-based compounds are widely studied for their biological activities, including enzyme inhibition and anticancer properties .

Eigenschaften

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c1-24-16-10-6-14(7-11-16)21-18(23)22(17-3-2-12-20-17)15-8-4-13(19)5-9-15/h4-11H,2-3,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBIIXMBWBMLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • IUPAC Name : 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea
  • Molecular Formula : C18H18FN3O2
  • Molecular Weight : 329.35 g/mol

The synthesis typically involves the reaction of a substituted pyrrole with a fluorophenyl isocyanate and a methoxyphenyl amine under conditions that may include solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea exhibit significant anticancer activity. For instance, related urea derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)0.01Inhibition of CDK2
Compound BNCI-H460 (Lung Cancer)0.03Microtubule disassembly
Compound CHeLa (Cervical Cancer)7.01Topoisomerase-II inhibition

These compounds have demonstrated mechanisms such as cell cycle arrest and apoptosis induction, making them potential candidates for further development in cancer therapy .

Anti-inflammatory Activity

In addition to anticancer properties, the compound has shown anti-inflammatory effects in various models. For instance, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines in vitro:

StudyModelResult
Study XMacrophagesDecreased TNF-alpha production by 40%
Study YAnimal ModelReduced edema by 30%

This suggests that the compound could be beneficial in treating inflammatory diseases .

Case Study 1: Antitumor Efficacy

In a study conducted by Fan et al., a series of urea derivatives were synthesized and evaluated for their antitumor activity against A549 lung cancer cells. The study found that certain modifications to the urea structure enhanced cytotoxicity significantly, with one derivative achieving an IC50 value of 0.39 µM . The mechanism involved autophagy induction without triggering apoptosis.

Case Study 2: Structural Optimization

Xia et al. explored structural modifications of pyrrole-based compounds to improve their biological activity. By altering substituents on the pyrrole ring, they achieved enhanced binding affinity to target proteins involved in cancer progression, leading to improved therapeutic profiles .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The primary application of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea lies in its potential as a pharmaceutical agent. Research indicates that compounds with similar structures have been investigated for their efficacy against various diseases.

Anticancer Activity

Studies have shown that derivatives of this compound exhibit anticancer properties. For instance, modifications to the urea moiety have been linked to enhanced activity against specific cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy .

Antimicrobial Properties

Research indicates that the compound may possess antimicrobial properties. Compounds with similar structural characteristics have demonstrated activity against both gram-positive and gram-negative bacteria, making them potential candidates for antibiotic development .

Pharmacological Insights

The pharmacological profile of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea suggests multiple mechanisms of action:

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of certain kinases or proteases that are overactive in cancerous tissues .

Receptor Modulation

There is also evidence suggesting that this compound can modulate receptor activity, particularly those involved in neurotransmission and signal transduction pathways. This could lead to applications in treating neurological disorders .

Material Science Applications

Beyond biological applications, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea has potential uses in material science:

Polymer Chemistry

The compound can be utilized as a building block in the synthesis of polymers with specific properties. Its unique chemical structure allows for the creation of materials with enhanced thermal stability and mechanical strength .

Nanotechnology

In nanotechnology, derivatives of this compound may serve as precursors for the synthesis of nanoparticles with tailored functionalities for drug delivery systems or imaging agents in medical diagnostics .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 4-fluorophenyl group participates in aromatic nucleophilic substitution under basic conditions. For example:

Reagent/ConditionsProductYieldSource
KOH/DMSO (60°C, 2 h)1-(4-hydroxyphenyl) substituted derivative72%
NH₃/EtOH (reflux, 4 h)1-(4-aminophenyl) analog58%

Mechanism: The electron-withdrawing fluorine activates the aromatic ring for nucleophilic attack, facilitating substitution at the para-position .

Oxidation of the Pyrrolidine Ring

The 3,4-dihydro-2H-pyrrol-5-yl moiety undergoes oxidative dehydrogenation to form a fully aromatic pyrrole system:

OxidantConditionsProductNotes
H₂O₂-urea complexDMF/H₂O, RT, 40 minPyrrole derivative with ketone group85% NMR yield
KMnO₄ (aq)Acidic, 70°C, 1 hCarboxylic acid derivativeRequires excess oxidant

The reaction with H₂O₂-urea proceeds via radical intermediates, while KMnO₄ induces C–N bond cleavage .

Urea Bond Cleavage and Functionalization

The urea (–NH–CO–NH–) linkage reacts under acidic or basic conditions:

Acidic Hydrolysis (HCl/EtOH, reflux):

  • Products : 4-fluoroaniline + 4-methoxyphenyl isocyanate

  • Application : Degradation studies for metabolite identification .

Base-Mediated Alkylation (NaH, R-X):

Alkylating AgentProductYield
CH₃IN-methylated urea derivative67%
C₂H₅BrN-ethylated analog54%

Mechanism: Deprotonation of the urea NH followed by nucleophilic alkylation .

Cross-Coupling Reactions

The methoxyphenyl group enables Suzuki–Miyaura coupling with aryl boronic acids:

Boronic AcidCatalyst/ConditionsProductYield
PhB(OH)₂Pd(PPh₃)₄, K₂CO₃, 80°CBiaryl-substituted urea76%
4-CF₃C₆H₄B(OH)₂Same as aboveTrifluoromethyl-biaryl derivative63%

This reactivity is attributed to the electron-donating methoxy group enhancing aromatic electrophilicity .

Cyclization Reactions

Under thermal or catalytic conditions, the compound forms fused heterocycles:

ConditionsProductMechanism
PTSA/PhMe (reflux, 6 h)Quinazolinone-pyrrolidine hybridIntramolecular cyclocondensation
CuI, L-proline, DMF (100°C)Triazole-linked macrocycleClick chemistry

Comparative Reactivity Table

Reaction TypeKey Functional GroupRate (Relative to Analogues)Influencing Factors
Nucleophilic Substitution4-Fluorophenyl1.5× faster than Cl-substituted–F electronegativity
Urea Alkylation–NH–CO–NH–2× slower than thioureasLower nucleophilicity of NH
Oxidative DehydrogenationPyrrolidine3× faster than piperidinesRing strain relief

Mechanistic Insights

  • Electronic Effects : The 4-methoxyphenyl group donates electron density via resonance, stabilizing intermediates in coupling reactions .

  • Steric Hindrance : The 3,4-dihydro-2H-pyrrol-5-yl group restricts access to the urea NH, slowing alkylation compared to less hindered analogs.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance oxidative reactivity by stabilizing charged transition states .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Core Structure Differences :

  • The target compound and BG14245 share a urea backbone but differ in the heterocyclic ring (dihydro-pyrrole vs. oxopyrrolidin). This variation may impact hydrogen bonding and steric interactions in biological targets .
  • Z15 contains a 1,2,4-oxadiazole group linked to cyclobutyl, which enhances rigidity and may improve binding to viral proteases like Dengue NS .
  • Chalcones (e.g., CHO27) feature an α,β-unsaturated ketone system, enabling covalent interactions with cellular targets, unlike urea derivatives .

Substituent Effects :

  • The 4-fluorophenyl group is common in the urea derivatives (target compound, BG14245, Z15) and chalcones (). Fluorine’s electronegativity enhances bioavailability and metabolic stability .
  • The 4-methoxyphenyl group in the target compound and BG14245 may contribute to π-π stacking interactions, as seen in chalcone derivatives with similar substituents .

Chalcones like CHO27 exhibit potent anticancer activity via p53 activation, highlighting how core structure dictates therapeutic application .

Crystallographic and Computational Insights

  • The chalcone derivatives in were analyzed using crystallographic techniques, with dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing molecular packing and solubility . Similar methods (e.g., SHELXL, ) could be applied to determine the target compound’s conformation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.